Product packaging for Boc-Pip-alkyne-Ph-COOH(Cat. No.:)

Boc-Pip-alkyne-Ph-COOH

Cat. No.: B12425431
M. Wt: 329.4 g/mol
InChI Key: MXFYILJORTXNER-UHFFFAOYSA-N
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Description

Contextualizing Piperidine-Based Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netarizona.edumdpi.com It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), featuring in over 70 commercialized drugs. researchgate.netarizona.eduenamine.netelsevier.com The widespread use of piperidine scaffolds stems from their ability to advantageously modify the physicochemical and pharmacokinetic properties of a molecule. enamine.netthieme-connect.com

Introducing a piperidine moiety can enhance biological activity, improve metabolic stability, increase selectivity for a biological target, and modulate lipophilicity. enamine.netthieme-connect.com These scaffolds are integral to a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anti-cancer drugs. researchgate.netarizona.eduelsevier.com The versatility of the piperidine framework allows for extensive functionalization, enabling chemists to fine-tune the three-dimensional structure of a molecule for optimal interaction with its target. mdpi.comresearchgate.net In Boc-Pip-alkyne-Ph-COOH, the piperidine ring acts as a rigid, sp³-rich scaffold that provides a defined spatial orientation for the connected functionalities.

Role of Alkyne Functionalities in Bioorthogonal Ligation

The alkyne group (a carbon-carbon triple bond) within this compound is a key component for bioorthogonal chemistry. medchemexpress.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govrsc.org The alkyne functionality is particularly prized for its participation in one of the most prominent "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnobelprize.org

This reaction allows for the efficient and highly specific covalent joining of a molecule containing an alkyne with another molecule bearing an azide (B81097) group, forming a stable triazole linkage. nih.govnobelprize.orgmdpi.com The reliability, high yield, and compatibility with aqueous environments make CuAAC a go-to method for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules. nih.govacs.org In cases where the copper catalyst's toxicity is a concern for live-cell applications, a catalyst-free version known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used with strained alkynes. nih.govnih.gov The terminal alkyne in this compound serves as a chemical "handle," ready to be "clicked" onto a complementary azide-functionalized molecule. medchemexpress.commedchemexpress.com

Significance of Carboxylic Acid Moieties in Chemical Synthesis and Bioconjugation

The carboxylic acid (-COOH) group is a fundamental functional group in organic chemistry and drug design. numberanalytics.comnih.gov Its presence in a molecule can significantly influence properties like water solubility and the ability to interact with biological targets. researchgate.netnumberanalytics.comwiley-vch.de At physiological pH, the carboxylic acid is typically ionized to a carboxylate, which can form strong hydrogen bonds and electrostatic interactions with protein residues like lysine (B10760008) and arginine. researchgate.netnih.gov This makes it a crucial component of many pharmacophores—the part of a molecule responsible for its biological activity. nih.gov

In chemical synthesis, the carboxylic acid is exceptionally versatile. It can be readily converted into other functional groups, such as esters and amides. wiley-vch.de This reactivity is frequently exploited in bioconjugation, where the carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on proteins or other biomolecules, forming a stable amide bond. In this compound, the carboxylic acid provides a reactive site for attachment to a target-binding ligand or other molecular component, often through amide bond formation. researchgate.netwiley-vch.de

Overview of Research Trajectories for this compound

Current research prominently features this compound as a heterobifunctional linker for the synthesis of PROTACs. medchemexpress.comchemicalbook.comtargetmol.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.

This compound is specifically designed to be a component of this linker. A notable example is its use in the synthesis of ARD-266, a PROTAC that effectively induces the degradation of the androgen receptor (AR). medchemexpress.commedchemexpress.com In this context, the carboxylic acid end of the molecule is used to connect to a ligand that binds the E3 ligase, while the alkyne end is used via click chemistry to attach to the ligand that targets the androgen receptor. medchemexpress.commedchemexpress.com The Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and can be removed at a later synthetic step if needed. The defined structure of the piperidine-phenyl core helps to control the spatial distance and orientation between the two ends of the PROTAC, which is critical for its efficacy. researchgate.netthieme-connect.com

Table 2: Functional Groups of this compound and Their Roles This table summarizes the contribution of each key functional component within the molecule.

Functional GroupRole in the MoleculePrimary Application in Synthesis
Boc-Protected Piperidine Provides a rigid, non-reactive scaffold that influences spatial arrangement. researchgate.netthieme-connect.comStructural core of the linker, ensuring proper orientation of terminal groups.
Alkyne Acts as a bioorthogonal handle for "click" reactions. medchemexpress.comnih.govCovalent linkage to azide-modified molecules via CuAAC or SPAAC. medchemexpress.comnih.gov
Carboxylic Acid Serves as a reactive point for conjugation. numberanalytics.comnih.govFormation of amide bonds with amine-containing molecules. wiley-vch.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B12425431 Boc-Pip-alkyne-Ph-COOH

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,10-13H2,1-3H3,(H,21,22)

InChI Key

MXFYILJORTXNER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Boc Pip Alkyne Ph Cooh and Its Analogues

Strategies for Piperidine (B6355638) Ring Functionalization

The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and natural alkaloids, making its functionalization a critical area of synthetic chemistry. nih.govnih.govresearchgate.net Strategies for modifying the piperidine core can be broadly categorized into the construction of the ring from acyclic precursors or the functionalization of a pre-existing piperidine or pyridine (B92270) ring. researchgate.net The latter approach, often involving the introduction of substituents into the saturated heterocycle, is highly relevant for the synthesis of complex molecules like Boc-Pip-alkyne-Ph-COOH. researchgate.netacs.org

Introduction of Alkyne and Phenyl-Carboxylic Acid Subunits

The introduction of the key alkyne and phenyl-carboxylic acid fragments onto the piperidine scaffold is a pivotal step in the synthesis of this compound. A premier method for forging the carbon-carbon bond between the piperidine ring and the phenyl group is the Sonogashira cross-coupling reaction. wikipedia.org This reaction creates a bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The synthesis of the target molecule typically involves coupling a 4-ethynylpiperidine (B1352422) derivative, with its nitrogen protected by a Boc group, to a halogenated benzoic acid. The reaction is carried out under mild conditions, which is a significant advantage for the synthesis of complex molecules. wikipedia.org

Table 1: Key Features of the Sonogashira Coupling Reaction

Feature Description Relevance to Synthesis
Reactants A terminal alkyne and an aryl or vinyl halide. wikipedia.org Couples the Boc-protected 4-ethynylpiperidine with a 4-halobenzoic acid derivative.
Catalysts A palladium(0) complex and a copper(I) salt (e.g., CuI). wikipedia.orglibretexts.org Facilitates the crucial C-C bond formation.
Base An amine base, such as piperidine or diisopropylethylamine. libretexts.orgresearchgate.net Required for the reaction mechanism, specifically the deprotonation of the alkyne.

| Conditions | Generally mild, often at room temperature, though sometimes requires anhydrous and anaerobic conditions. wikipedia.orgorganic-chemistry.orggold-chemistry.org | Preserves sensitive functional groups on the molecule. |

Stereochemical Control in Piperidine Derivatization

Achieving precise stereochemical control is paramount when synthesizing substituted piperidine derivatives, as the biological activity of such compounds is often dependent on their three-dimensional structure. google.com Several strategies have been developed to control the stereochemistry at the C2, C4, and C6 positions of the piperidine ring.

One common and effective strategy is the hydrogenation of substituted pyridine precursors. This method often leads to the formation of cis-substituted piperidines with high diastereoselectivity. acs.orgwhiterose.ac.uk The choice of catalyst and reaction conditions can further influence the stereochemical outcome. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be controlled by the choice of catalyst and the nitrogen protecting group to achieve site-selective and stereoselective functionalization. researchgate.netnih.gov

Furthermore, the inherent stereochemistry of a starting material can direct the stereochemical outcome of subsequent reactions. Chiral building blocks, derived from natural sources like L-lysine, can be used to construct multi-substituted chiral piperidines. rsc.org The steric bulk of substituents or protecting groups already present on the ring can also direct incoming reagents to attack from the less hindered face, thereby controlling the formation of specific stereoisomers. acs.org

Carboxylic Acid Formation and Modification Routes

The carboxylic acid group is a key functional handle in this compound, essential for its role in forming further linkages. While in the primary synthesis of the target molecule this group is typically introduced as part of the benzoic acid moiety, various methods exist for generating or modifying carboxylic acids in the synthesis of its analogues.

Oxidative Cleavage of Alkynes for Carboxylic Acid Generation

A powerful method for generating carboxylic acids is through the oxidative cleavage of carbon-carbon triple bonds. libretexts.org This reaction involves strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). jove.comopenochem.org When an internal alkyne is subjected to these conditions, the triple bond is completely broken, yielding two carboxylic acid molecules. libretexts.orgopenochem.org If a terminal alkyne is cleaved, the products are a carboxylic acid and carbon dioxide. libretexts.orgjove.com

The process typically proceeds through an unstable α-diketone intermediate, which is then further oxidized. jove.com While effective, the harsh conditions required for oxidative cleavage can limit its applicability in the presence of other sensitive functional groups. acs.org

Table 2: Reagents for Oxidative Cleavage of Alkynes

Oxidizing Agent Typical Conditions Products (from Internal Alkyne)
Ozone (O₃) 1. O₃, 2. H₂O (hydrolysis) jove.com Two carboxylic acids
Potassium Permanganate (KMnO₄) Warm, basic aqueous solution, followed by acid workup jove.comlibretexts.org Two carboxylic acids

| Ruthenium(IV) oxide (RuO₂)/Oxone | CH₃CN/H₂O/EtOAc solvent system acs.org | Two carboxylic acids |

Coupling Reactions for Carboxylic Acid Introduction

Coupling reactions provide a versatile and widely used route for introducing carboxylic acids or their precursors. In the context of this compound, the entire phenyl-carboxylic acid subunit is typically installed via a cross-coupling reaction like the Sonogashira coupling. wikipedia.org

Alternatively, palladium-catalyzed cross-coupling reactions can be used to form ketones from carboxylic acids and boronic acids, which could be a pathway for creating analogues. rsc.org More directly, modern methods have been developed for the decarboxylative cross-coupling of alkynyl carboxylic acids with N-nucleophiles, although this is more relevant for forming C-N bonds. nih.gov The direct conversion of carboxylic acids to amides, another key transformation, is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comlibretexts.org These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. chemistrysteps.comlibretexts.org

Protecting Group Chemistry in the Synthesis of this compound

The strategic use of protecting groups is fundamental to the successful execution of complex, multi-step organic syntheses. nbinno.com In the synthesis of this compound, the tert-butoxycarbonyl (Boc) group plays a crucial role in masking the reactive secondary amine of the piperidine ring. wikipedia.org

The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nbinno.comquora.com This forms a stable carbamate (B1207046) linkage that protects the nitrogen from participating in unwanted side reactions during subsequent synthetic steps, such as the Sonogashira coupling. nbinno.com

A key advantage of the Boc group is its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions. nbinno.comquora.com It is an acid-labile protecting group, commonly cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org This orthogonal stability allows for selective deprotection without disturbing other acid-sensitive or base-labile groups in the molecule, a critical feature in the synthesis of complex structures like PROTACs.

Table 3: Compound Names Mentioned

Compound Name
This compound
Di-tert-butyl dicarbonate
N,N'-dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Ozone
Potassium permanganate
Trifluoroacetic acid (TFA)
Ruthenium(IV) oxide

Role of the tert-Butyloxycarbonyl (Boc) Group

The tert-Butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of this compound and its analogues, serving as a crucial protecting group for the piperidine nitrogen. The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of the secondary amine within the piperidine ring. This protection is essential to prevent unwanted side reactions during subsequent synthetic transformations, particularly the Sonogashira coupling, which is often catalyzed by transition metals.

The Boc group offers several advantages in this context. Its steric bulk can influence the conformation of the piperidine ring and direct reactions at other positions. Furthermore, it is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, making it compatible with various synthetic steps.

The introduction of the Boc group is typically achieved by reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The removal, or deprotection, of the Boc group is conveniently accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol. This acid-lability is a key feature that allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions.

Orthogonal Deprotection Strategies

In the broader context of synthesizing complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) where this compound is often employed as a linker, orthogonal deprotection strategies are paramount. Orthogonal protection refers to the use of multiple, distinct protecting groups in a molecule that can be removed under specific and mutually exclusive conditions. guidechem.com This allows for the selective deprotection of one functional group while others remain protected.

In a typical scenario involving this compound, the final molecule may be esterified at the carboxylic acid end for subsequent reactions. An orthogonal strategy would involve protecting the piperidine nitrogen with a Boc group (acid-labile) and the carboxylic acid as a benzyl (B1604629) ester (removable by hydrogenolysis) or a methyl/ethyl ester (removable by saponification under basic conditions). This allows for the selective deprotection of either the amine or the carboxylic acid without affecting the other protected group.

For instance, the Boc group can be removed with an acid like TFA, leaving the benzyl ester intact. Conversely, the benzyl ester can be cleaved by catalytic hydrogenation without affecting the Boc group. This level of control is critical for the stepwise assembly of complex molecules where different parts of the linker need to be functionalized in a specific sequence.

Protecting GroupFunctional GroupDeprotection ConditionOrthogonal To
Boc Amine (Piperidine)Acidic (e.g., TFA, HCl)Benzyl ester, Fmoc
Benzyl (Bn) Carboxylic AcidHydrogenolysis (H₂, Pd/C)Boc, Fmoc
Fmoc AmineBasic (e.g., Piperidine)Boc, Benzyl ester
Methyl/Ethyl Ester Carboxylic AcidSaponification (e.g., LiOH, NaOH)Boc

Convergent and Linear Synthesis Approaches

The synthesis of this compound and more complex molecules derived from it can be approached through either a linear or a convergent strategy.

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined at a later stage. This is generally a more efficient approach for complex molecules. For this compound, a convergent strategy would typically involve the separate synthesis of two key building blocks:

Fragment A: A Boc-protected piperidine with a terminal alkyne, such as tert-butyl 4-ethynylpiperidine-1-carboxylate.

Fragment B: A halogenated benzoic acid derivative, for example, 4-iodobenzoic acid.

Below is a representative data table for a convergent synthesis of this compound via a Sonogashira coupling reaction. The data is illustrative of typical conditions and yields for such transformations.

StepReactantsReagents and ConditionsProductYield (%)
1tert-butyl 4-ethynylpiperidine-1-carboxylate, 4-Iodobenzoic acidPd(PPh₃)₂Cl₂, CuI, Triethylamine, THF, Room Temperature, 12hThis compound 85-95
2This compoundTrifluoroacetic acid, Dichloromethane (B109758), Room Temperature, 2hPip-alkyne-Ph-COOH>95
3This compoundLiOH, THF/H₂O, Room Temperature, 4hBoc-Pip-alkyne-Ph-COONa>95

Reactivity and Transformational Chemistry of Boc Pip Alkyne Ph Cooh

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-Pip-alkyne-Ph-COOH

The terminal alkyne group on this compound is a prime substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". wikipedia.orgcreative-biolabs.comnih.gov This reaction facilitates the covalent linking of the alkyne-containing molecule with a molecule bearing an azide (B81097) group to form a stable 1,2,3-triazole ring. creative-biolabs.com The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional specificity, tolerating a wide array of other functional groups. nih.govorganic-chemistry.orgbioclone.net In the context of this compound, the reaction proceeds by treating the compound with an organic azide in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.orgresearchgate.netnih.gov This transformation is highly reliable for creating complex molecular architectures by joining the this compound scaffold to other building blocks. nih.govresearchgate.net

Mechanistic Considerations of Triazole Formation in CuAAC

The mechanism of the CuAAC reaction is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org The catalytic cycle is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne of this compound. creative-biolabs.comnih.gov The coordination of the copper(I) ion to the alkyne significantly lowers the pKa of the terminal proton, facilitating its removal to form the copper acetylide intermediate. wikipedia.orgnih.gov

While early proposals suggested a monomeric copper species, kinetic and computational studies indicate that the reaction rate often shows a second-order dependence on the copper concentration, suggesting the involvement of polynuclear copper intermediates. nih.govresearchgate.netnih.gov A widely accepted mechanism involves a dinuclear copper acetylide complex. organic-chemistry.orgacs.org In this model, one copper atom is σ-bound to the acetylide, while a second copper atom coordinates the azide, bringing the two reactants into proximity. wikipedia.orgorganic-chemistry.org This assembly leads to the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.org This intermediate then undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, thus closing the catalytic cycle. creative-biolabs.comorganic-chemistry.org

Regioselectivity and Efficiency in CuAAC Reactions

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. nih.govorganic-chemistry.orgnih.gov This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism, which directs the attack of the azide's terminal nitrogen onto the internal carbon of the copper acetylide. nih.govrsc.orgrsc.orgresearchgate.net

The efficiency of the CuAAC is remarkable, with the copper catalyst accelerating the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed version. organic-chemistry.org This allows the reaction to proceed rapidly at room temperature, often in aqueous or mixed aqueous-organic solvent systems. organic-chemistry.orgacs.org The reaction's efficiency is influenced by several factors, including the choice of copper source, the presence and nature of stabilizing ligands, and the solvent. nih.gov Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation or oxidation and leading to improved yields and cleaner reactions. nih.gov The reaction is generally high-yielding, often quantitative, and the product can frequently be isolated with simple filtration or extraction procedures. creative-biolabs.comscielo.brscielo.bracs.org

FactorInfluence on CuAAC ReactionTypical Conditions/Reagents
Catalyst Essential for rate acceleration and regioselectivity. Cu(I) is the active species.Cu(I) salts (e.g., CuI, CuBr) or in situ reduction of Cu(II) salts (e.g., CuSO₄) with sodium ascorbate. wikipedia.org
Ligands Stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and can increase reaction rate.Tris-(benzyltriazolylmethyl)amine (TBTA), N-heterocyclic carbenes (NHCs). nih.govacs.org
Solvent Can affect reaction rate; aqueous conditions are often favorable.Water, t-BuOH/H₂O, DMSO, THF/H₂O. organic-chemistry.orgacs.orgbeilstein-journals.org
Temperature Reactions are typically efficient at room temperature.Ambient temperature (20-25 °C). acs.orgnih.gov
Regioselectivity Exclusively 1,4-disubstituted triazole is formed.Not applicable (inherent to the mechanism). nih.govbeilstein-journals.org

Carboxylic Acid Derivatization Reactions

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of derivatization reactions, most notably the formation of amides and esters. Direct reaction of the carboxylic acid with nucleophiles like amines or alcohols is generally inefficient due to the poor leaving group nature of the hydroxyl (-OH) group. openstax.org Consequently, activation of the carboxyl group is a prerequisite for these transformations. hepatochem.comjackwestin.com

Amide Bond Formation and Esterification

Amide bonds are formed by reacting the activated carboxylic acid of this compound with a primary or secondary amine. jackwestin.comorganic-chemistry.org This is one of the most common reactions in medicinal chemistry and peptide synthesis. hepatochem.comnih.gov The resulting amide is a stable and robust functional group.

Esterification is achieved by reacting the activated carboxylic acid with an alcohol. jackwestin.com The classic Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is one method. libretexts.org However, for more sensitive substrates, milder methods involving coupling agents are preferred, such as the Steglich esterification. organic-chemistry.org

Activation Strategies for Carboxyl Group Reactivity

To facilitate amide and ester formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. openstax.org Several strategies have been developed for this purpose.

One common laboratory method is the conversion of the carboxylic acid to a highly reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.orglibretexts.orglibretexts.org The resulting acyl chloride reacts readily with amines or alcohols to form the desired amide or ester. libretexts.org

A more widely used approach, especially for complex molecules, involves the use of coupling reagents. These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then attacked by the amine or alcohol. hepatochem.comorganic-chemistry.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. openstax.orgorganic-chemistry.orgacs.org They react with the carboxylic acid to form an O-acylisourea intermediate, which is a potent acylating agent. organic-chemistry.org To increase efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. nih.govorganic-chemistry.org Other classes of highly effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). hepatochem.compeptide.com

Activation StrategyReagent(s)Reactive IntermediateKey Features
Acyl Halide Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Acyl chlorideHighly reactive; may not be suitable for sensitive substrates. acs.orglibretexts.org
Carbodiimide Coupling DCC, EDC (+ HOBt or DMAP)O-acylisoureaWidely used, mild conditions; additive often required for efficiency and to prevent side reactions. openstax.orgorganic-chemistry.orgacs.org
Phosphonium Reagents PyBOP, BOPAcylphosphonium saltHigh efficiency, low racemization. peptide.com
Aminium/Uronium Reagents HATU, HBTUActivated ester (from HOBt/HOAt moiety)Very fast reaction times, high yields, suitable for difficult couplings. hepatochem.compeptide.com
Mixed Anhydride Isobutyl chloroformate, Pivaloyl chlorideMixed carboxylic-carbonic anhydrideReagent is added to the carboxylic acid and a base before the amine is introduced. acs.org

Piperidine (B6355638) Nitrogen Reactivity Post-Deprotection

The piperidine nitrogen in this compound is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions, including those used for CuAAC and many carboxylic acid derivatizations, but can be readily removed under acidic conditions. nih.gov The standard procedure for Boc deprotection involves treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.commdpi.com

Upon removal of the Boc group, a secondary amine is unmasked. The resulting free piperidine nitrogen is nucleophilic and basic, opening up a new set of possible chemical transformations. This allows for further functionalization of the molecule at this position. For example, the free amine can undergo N-alkylation via reductive amination with an aldehyde or ketone, or through reaction with an alkyl halide. mdpi.com It can also be acylated by reacting with an acyl chloride or another activated carboxylic acid to form an amide. The basic nature of the piperidine nitrogen means it can also act as a non-nucleophilic base in various reactions, similar to how piperidine itself is used for the deprotection of Fmoc groups in peptide synthesis. wikipedia.orgrsc.org This sequential deprotection and reaction strategy is a powerful tool for building molecular complexity.

Nucleophilic Substitutions and Annulations

The chemical behavior of this compound is significantly influenced by the presence of the terminal alkyne and the adjacent piperidine ring. These functionalities are key to its participation in nucleophilic substitution and annulation reactions.

Nucleophilic Substitutions:

The terminal alkyne C-H bond is weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide anion. This anion is a strong base and an effective nucleophile capable of participating in SN2 reactions, displacing leaving groups from primary alkyl halides. This reaction is fundamental for extending the carbon chain and introducing new functionalities to the molecule. While the reaction is most efficient with methyl or primary halides, secondary or tertiary halides are more likely to undergo elimination reactions due to the strong basicity of the acetylide.

Table 1: Representative Nucleophilic Substitution Reactions of this compound Acetylide

EntryElectrophileProduct
1Methyl Iodide4-((4-carboxyphenyl)ethynyl)-1-(tert-butoxycarbonyl)piperidine
2Propargyl Bromide4-((4-carboxyphenyl)ethynyl)-1-(tert-butoxycarbonyl)piperidine
3Benzyl (B1604629) Bromide4-((4-carboxyphenyl)ethynyl)-1-(tert-butoxycarbonyl)piperidine

Annulations:

Annulation, or ring-forming, reactions are crucial for building complex polycyclic structures. The this compound scaffold possesses the necessary functionalities for intramolecular cyclization, particularly involving the piperidine nitrogen and the alkyne group. researchgate.netnii.ac.jp For instance, after the removal of the Boc protecting group, the secondary amine of the piperidine can act as a nucleophile. Under the right conditions, often catalyzed by transition metals like copper or zirconium, the amine can add across the alkyne's triple bond in an intramolecular fashion. nih.govrsc.org This process, known as hydroamination, can lead to the formation of fused or spiro-bicyclic systems, significantly increasing the structural complexity and providing access to novel heterocyclic scaffolds. beilstein-journals.org The specific outcome of such cyclizations depends heavily on the reaction conditions and the nature of the catalyst employed.

Table 2: Potential Intramolecular Annulation Products from a Boc-Deprotected Derivative

Catalyst SystemReaction TypePotential Product
Late Transition Metals (e.g., Cu(I))Intramolecular HydroaminationFused Dehydropiperidine System
Zirconocene DichlorideZirconium-promoted CyclizationBicyclic Zirconacycle Intermediate
Palladium(II) ComplexesPalladium-Catalyzed AnnulationFused or Spiro Heterocyclic System

Academic Applications of Boc Pip Alkyne Ph Cooh in Chemical Biology and Materials Science

Application as a Core Linker in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov The linker component connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy. nih.gov Boc-Pip-alkyne-Ph-COOH serves as a valuable, relatively rigid linker component in the synthesis of PROTACs.

The design of a PROTAC linker profoundly influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov The structural features of this compound are well-suited for this purpose.

Rigidity and Conformational Control: Unlike flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers, the piperidine-phenyl scaffold of this compound provides structural rigidity. nih.gov This rigidity can help to properly orient the two binding ligands, reducing the entropic penalty of forming the ternary complex and increasing its stability. nih.gov The inclusion of saturated heterocycles like piperidine (B6355638) is a known strategy to increase the rigidity and metabolic stability of PROTACs. nih.gov

Orthogonal Chemical Handles: The molecule possesses two key reactive sites for conjugation: the carboxylic acid (-COOH) and the alkyne (-C≡CH). The carboxylic acid can readily form amide bonds with an amine-functionalized ligand after deprotection of the Boc group. nih.gov The terminal alkyne is a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. nih.govmedchemexpress.com This orthogonality allows for controlled, stepwise synthesis of the PROTAC molecule.

The dual functionality of this compound facilitates a highly modular and convergent approach to PROTAC synthesis. This strategy accelerates the creation of PROTAC libraries for screening and optimization. nih.gov

The process typically involves:

Amide Coupling: The carboxylic acid group is coupled to an amine-containing POI ligand or E3 ligase ligand through standard amide bond formation.

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid). nih.gov

Second Amide Coupling: The newly freed secondary amine on the piperidine ring is then coupled to the carboxylic acid of the second ligand.

Click Chemistry Finalization: Alternatively, and more commonly, the alkyne group is utilized in the final step. One ligand (e.g., for the E3 ligase) is synthesized with an azide (B81097) functional group, while the other ligand (for the POI) is attached to the this compound scaffold. The two fragments are then joined in a highly efficient CuAAC click reaction to yield the final PROTAC. nih.gov This convergent approach is valuable for rapidly generating diverse PROTACs by varying the building blocks. nih.gov

The composition and length of the linker are critical for the biological activity of a PROTAC. nih.govsigmaaldrich.com this compound has been successfully incorporated into potent PROTACs, demonstrating its utility. A prominent example is its use in the synthesis of ARD-266, a PROTAC designed to degrade the androgen receptor (AR), a key driver of prostate cancer. medchemexpress.comtargetmol.com ARD-266 effectively induces the degradation of AR protein in multiple AR-positive prostate cancer cell lines with high potency. medchemexpress.comacetherapeutics.com

Table 1: In Vitro Degradation Performance of ARD-266 in Prostate Cancer Cell Lines
Cell LineDescriptionDC₅₀ (nM)Reference
LNCaPAndrogen-sensitive human prostate adenocarcinoma0.2 - 1 medchemexpress.comtargetmol.comacetherapeutics.com
VCaPAndrogen-sensitive, expresses high levels of AR0.2 - 1 medchemexpress.comtargetmol.comacetherapeutics.com
22Rv1Androgen-independent, expresses AR splice variants0.2 - 1 medchemexpress.comtargetmol.comacetherapeutics.com

Utilization in Bioconjugation Strategies

The bioorthogonal alkyne handle of this compound makes it a valuable reagent for bioconjugation—the process of chemically linking molecules to biomolecules such as proteins or nucleic acids. The click chemistry reaction it enables is highly specific and can be performed in complex biological environments without interfering with native biological processes. interchim.com

Site-specific labeling allows for the precise attachment of probes, tags, or other molecules to a defined location on a biomolecule. nih.gov This is crucial for studying protein function and localization. The alkyne group on this compound is an ideal partner for this strategy.

The typical workflow involves:

Introduction of an Azide Handle: A target biomolecule, such as a protein, is modified to contain an azide (-N₃) group. This is often achieved by genetically encoding a non-canonical amino acid like p-azidophenylalanine (pAzF) at a specific site within the protein's sequence. nih.gov

Conjugation via Click Chemistry: The azide-modified protein is then reacted with an alkyne-containing molecule like this compound (which may be further functionalized at its carboxylic acid end). The reaction, often a copper-catalyzed (CuAAC) or a strain-promoted copper-free (SPAAC) cycloaddition, forms a stable triazole linkage. This connects the this compound scaffold, and any cargo attached to it, specifically to the engineered site on the biomolecule. nih.gov

Chemical probes are small molecules used to study and manipulate biological systems. sigmaaldrich.com Activity-based probes (ABPs) are a specialized class that covalently binds to the active form of an enzyme, allowing for the profiling of enzyme activity in complex biological samples like cell lysates. nih.gov

This compound serves as a multifunctional building block for creating such probes. nih.govnih.gov Its structure allows for the modular assembly of a probe with three key components:

A reactive "warhead": This group is designed to bind to the target protein, often covalently. It can be attached to the scaffold via the carboxylic acid or the deprotected piperidine amine.

The this compound linker: This component provides the structural framework and spacing.

A reporter tag handle: The alkyne group serves as a bioorthogonal handle for the subsequent attachment of a reporter tag (e.g., a fluorophore like rhodamine or a biotin (B1667282) tag for affinity purification) that has been modified with an azide group. nih.gov

This two-step "tagging-then-clicking" approach is powerful because it allows researchers to first label the target protein within its native environment and then attach a reporter tag for visualization or enrichment under different experimental conditions. nih.govnih.gov

Table 2: Modular Components for Bioconjugation Using this compound
ComponentFunctionExample MoietyAttachment Site on Linker
Targeting Ligand / WarheadBinds to the biomolecule of interest (e.g., enzyme active site)Small molecule inhibitor, reactive electrophile-COOH (via amide bond)
LinkerProvides structural scaffold and spacingThis compoundN/A
Reporter TagEnables detection or purificationAzide-modified fluorophore, Azide-biotinAlkyne (via click chemistry)

Synthesis of Conjugates for Protein and Peptide Studies

The structure of this compound is ideally suited for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and peptides. The terminal alkyne group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it compatible with sensitive biological molecules.

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comacetherapeutics.comtargetmol.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker component in the modular synthesis of these complex molecules. For instance, it has been utilized in the synthesis of ARD-266, a PROTAC that effectively induces the degradation of the androgen receptor (AR) protein in prostate cancer cell lines. medchemexpress.comacetherapeutics.com The carboxylic acid end of the molecule can be coupled to a ligand for an E3 ligase, while the alkyne end can be "clicked" to an azide-modified ligand for the target protein, or vice versa.

The versatility of the alkyne group extends beyond PROTACs, allowing for the conjugation of this linker to any protein or peptide that has been functionalized with an azide group. This enables the attachment of various payloads or reporter molecules, such as fluorescent dyes or biotin, for studying protein localization, trafficking, and interactions.

Table 1: Key Features of this compound for Bioconjugation

Functional GroupRole in ConjugationCommon Reaction
Terminal Alkyne Enables covalent bond formation with azide-modified molecules.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Carboxylic Acid Allows for amide bond formation with amine-containing molecules.Carbodiimide-mediated coupling (e.g., with EDC, DCC)
Boc-protected Piperidine Acts as a rigid spacer element within the linker structure.N/A (structural role)

Role as a Versatile Building Block in Complex Molecule Synthesis

Beyond its use as a linker, this compound serves as a valuable building block for the synthesis of more complex molecular architectures, leveraging the distinct reactivity of its functional groups.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The piperidine ring within this compound is a recognized scaffold in medicinal chemistry and can be incorporated into peptide backbones to introduce conformational constraints. nih.govijnrd.orgresearchgate.net Such constraints can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target.

Furthermore, the core structure of this compound can be used in the synthesis of unnatural amino acids (UAAs). bioascent.comyoutube.com UAAs are non-proteinogenic amino acids that can be incorporated into peptides and proteins to introduce novel functionalities or structural properties. nih.gov By modifying the carboxylic acid and the Boc-protected amine (after deprotection), the this compound scaffold can be elaborated into novel amino acid structures bearing an alkyne handle for further functionalization.

Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and specificity. The bifunctional nature of this compound makes it a suitable component for the synthesis of macrocyclic peptides. acs.orgnih.gov A linear peptide chain can be synthesized containing two reactive sites that can be cyclized. For example, a peptide could be assembled with this compound at one end (utilizing its carboxylic acid for amide bond formation) and an azide-containing amino acid at another position. An intramolecular CuAAC reaction would then lead to the formation of a stable, triazole-containing macrocycle.

Similarly, this building block can contribute to the stabilization of helical peptide structures. "Peptide stapling" is a technique used to reinforce the alpha-helical conformation of peptides, often by introducing a covalent brace between amino acid side chains. The alkyne group of this compound can participate in such stapling strategies, for example, through ring-closing alkyne metathesis, to create rigid, conformationally constrained peptides with enhanced biological activity. nih.gov

DNA-Encoded Chemical Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast collections of compounds. springernature.comvipergen.com In a typical DEL synthesis, a DNA oligonucleotide serves as a barcode that records the synthetic history of a small molecule attached to it. This compound is an exemplary building block for this technology. nih.govnih.gov

The synthesis of a DEL often begins with a DNA-linked amine. The carboxylic acid of this compound can be readily coupled to this amine, attaching the building block to the DNA tag. The Boc protecting group can then be removed under conditions compatible with DNA, revealing a secondary amine on the piperidine ring. This amine, along with the terminal alkyne, provides two points for further chemical diversification in subsequent "split-and-pool" synthesis cycles, allowing for the generation of a large and diverse library of compounds. google.com

Table 2: Role of Functional Groups in DNA-Encoded Library Synthesis

Functional GroupStep in DEL SynthesisPurpose
Carboxylic Acid Initial CouplingAttachment of the building block to the DNA oligonucleotide.
Boc-protected Amine Diversification Point 1After deprotection, allows for the addition of a new set of building blocks via amide coupling.
Terminal Alkyne Diversification Point 2Allows for the addition of another set of building blocks via azide-alkyne cycloaddition.

Contributions to Functional Materials Chemistry

The utility of this compound extends into the realm of materials science, where its reactive handles can be used to modify and functionalize polymers.

The surface properties of polymers are critical for their performance in various applications, from biomedical devices to sensors. "Grafting-onto" is a powerful strategy for modifying polymer surfaces, where pre-synthesized polymer chains are attached to a substrate. The alkyne group of this compound makes it an excellent candidate for surface functionalization via click chemistry. mdpi.com

For example, a polymer surface can be prepared with azide functionalities. This compound can then be covalently attached to this surface through CuAAC. This process effectively coats the polymer with a layer of molecules exposing carboxylic acid groups (after Boc deprotection and potential hydrolysis), which can alter the surface's hydrophilicity, charge, and biocompatibility. researchgate.netresearchgate.net These newly introduced functional groups can also serve as anchor points for the subsequent attachment of other molecules, such as growth factors or antimicrobial agents, to create functional materials with tailored properties.

Creation of Multifunctional Nanomaterials

The unique structural features of this compound, namely its terminal alkyne group, carboxylic acid functionality, and protected piperidine ring, position it as a valuable building block in the bottom-up fabrication of multifunctional nanomaterials. These materials are engineered at the nanoscale to possess multiple capabilities, such as targeted drug delivery, advanced imaging, and sensing. The alkyne moiety serves as a handle for "click" chemistry, a set of powerful and highly efficient chemical reactions, while the carboxylic acid and the deprotected piperidine offer points for further functionalization or interaction with other molecules and nanoparticle surfaces.

The primary role of this compound in this context is as a bifunctional linker. This allows for the elegant and controlled assembly of complex nanostructures. The alkyne end can be readily conjugated to azide-modified nanoparticles, polymers, or biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is prized for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, making it ideal for the intricate surface modification of nanomaterials.

Once tethered to a nanoparticle surface, the other functionalities of the this compound molecule can be exploited. The carboxylic acid group can be used to attach therapeutic agents, targeting ligands (such as peptides or antibodies), or imaging agents. Furthermore, the Boc-protecting group on the piperidine ring can be removed under acidic conditions to expose a secondary amine, providing an additional site for conjugation or for modulating the physicochemical properties of the nanomaterial, such as its surface charge or solubility.

Detailed Research Findings:

While direct, peer-reviewed research articles detailing the use of this compound in the creation of multifunctional nanomaterials are not extensively available in the public domain, its application can be inferred from studies utilizing similar alkyne-functionalized linkers. Research in the field has demonstrated that small molecules with terminal alkynes are effective for the rapid and stable surface functionalization of nanoparticles, such as gold nanoparticles. This process has been shown to be concentration-dependent and can be achieved with low micromolar concentrations of the alkyne-containing molecule.

The functionalized nanoparticles exhibit enhanced stability and can be used in various biomedical applications. For instance, nanoparticles functionalized with alkyne-bearing linkers can be further conjugated with azide-modified fluorophores for imaging applications or with azide-modified drugs for targeted delivery. The ability to "click" different moieties onto the nanoparticle surface allows for the creation of a modular platform where the functionality can be tailored to the specific application.

The table below illustrates the potential components and resulting functionalities of a hypothetical multifunctional nanomaterial constructed using this compound as a key linker.

Nanomaterial ComponentLinkage via this compoundResulting Functionality
Core Nanoparticle (e.g., Iron Oxide, Gold, Polymer)Alkyne group via CuAAC with azide-modified nanoparticle surfaceProvides the structural scaffold and intrinsic properties (e.g., magnetism, plasmon resonance).
Targeting Ligand (e.g., Folic Acid, RGD peptide)Carboxylic acid group via amide couplingDirects the nanomaterial to specific cells or tissues (e.g., cancer cells).
Therapeutic Drug (e.g., Doxorubicin)Deprotected piperidine amine via a cleavable linkerEnables targeted drug delivery and release at the desired site.
Imaging Agent (e.g., Fluorescent Dye, MRI contrast agent)Carboxylic acid or piperidine amineAllows for tracking and visualization of the nanomaterial in vitro or in vivo.

This modular approach, facilitated by linkers like this compound, is central to the development of next-generation nanomedicines and diagnostic tools. The precise control over the placement and stoichiometry of different functional molecules on the nanoparticle surface is a key advantage of this strategy, leading to nanomaterials with well-defined properties and predictable biological behavior.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Complex Adducts

Spectroscopic methods are indispensable for elucidating the intricate three-dimensional structures of molecules. In the context of Boc-Pip-alkyne-Ph-COOH and its derivatives, high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are critical for confirming the covalent structure and understanding the spatial arrangement of atoms.

High-Resolution Mass Spectrometry for Product Identification

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. In the synthesis of PROTACs (Proteolysis Targeting Chimeras) where this compound serves as a linker, HRMS is employed to confirm the successful formation of the final product. For instance, in the synthesis of the Androgen Receptor (AR) degrader ARD-266, this compound is a key building block. acs.org The final compound's molecular weight is precisely measured and compared to the theoretical mass calculated from its chemical formula.

A typical output from an HRMS analysis would be the observation of the protonated molecular ion [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with very similar molecular weights, thus providing a high degree of confidence in the product's identity.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Hypothetical Adduct of this compound

ParameterValue
Chemical Formula C45H55N7O8S
Theoretical Mass [M+H]⁺ 882.3855
Observed Mass [M+H]⁺ 882.3851
Mass Error (ppm) -0.45

Note: The data in this table is illustrative and represents the type of data obtained in HRMS analysis for a complex adduct.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecule's connectivity and environment of each atom.

In the characterization of adducts synthesized using this compound, ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For example, the signals corresponding to the aromatic protons on the phenyl ring, the protons of the piperidine (B6355638) ring, and the characteristic tert-butoxycarbonyl (Boc) protecting group protons can be identified and assigned.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbonyl carbons of the carboxylic acid and the Boc group, the acetylenic carbons, and the aromatic and aliphatic carbons all appear in characteristic regions of the spectrum.

Table 2: Representative ¹H NMR Chemical Shift Data for this compound Moiety in a Research Compound

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (Ph)7.50-8.05m
Piperidine (Pip)2.80-4.20m
Piperidine (Pip)1.60-2.00m
Boc1.45s

Note: This data is representative and chemical shifts can vary depending on the solvent and the specific structure of the adduct.

Table 3: Representative ¹³C NMR Chemical Shift Data for this compound Moiety in a Research Compound

CarbonChemical Shift (ppm)
Carboxylic Acid (COOH)166.5
Boc Carbonyl154.8
Aromatic (Ph)125.0-135.0
Alkyne85.0-95.0
Boc Quaternary Carbon80.0
Piperidine (Pip)28.0-50.0
Boc Methyls28.5

Note: This data is representative and chemical shifts can vary depending on the solvent and the specific structure of the adduct.

Chromatographic Methods for Purity and Reaction Monitoring in Research Studies

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions in which it is involved. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (LC-MS) are the most commonly used methods.

These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By developing a suitable method (i.e., selecting the appropriate column, mobile phase composition, and gradient), the starting materials, intermediates, and final product can be resolved. The purity of the final compound is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for compounds used in biological studies.

In the context of research involving this compound, UPLC-MS is used to confirm the purity of the final products, such as ARD-266. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the molecular structure.

While X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry, obtaining single crystals of sufficient quality can be a significant challenge, particularly for flexible molecules like linkers and their larger adducts. To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. For many linker molecules and their non-crystalline derivatives, structural elucidation relies on the combination of spectroscopic and spectrometric data as described in the preceding sections.

Computational and Theoretical Investigations of Boc Pip Alkyne Ph Cooh and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

The terminal alkyne group in Boc-Pip-alkyne-Ph-COOH is primarily designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.com Density Functional Theory (DFT) has been extensively used to unravel the intricate mechanism of this transformation.

DFT calculations have been crucial in mapping the potential energy surface of the CuAAC reaction, identifying key intermediates and transition states. nih.gov These studies have helped to settle the debate on the catalytic cycle, with significant evidence pointing towards a dicopper mechanism being more favorable than a monocopper pathway in many cases. rsc.org For a reaction involving a terminal alkyne like this compound, the proposed mechanism generally involves the following key steps, each of which can be modeled using DFT:

Formation of a Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the alkyne π-system, followed by deprotonation to form a copper-acetylide intermediate. DFT calculations help in understanding the energetics of this activation step.

Coordination of the Azide (B81097): The azide reactant then coordinates to the copper center.

Cycloaddition: The nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the copper-acetylide is a critical step. DFT calculations have been used to determine the activation barrier for this step, which is significantly lower than that of the uncatalyzed thermal cycloaddition. nih.govnih.gov

Ring Closure and Protonolysis: Subsequent ring closure and protonolysis release the triazole product and regenerate the copper catalyst.

A comparison of calculated activation free energies for mononuclear versus binuclear copper-catalyzed pathways often shows a lower barrier for the binuclear mechanism, suggesting it is the predominant pathway. rsc.org

Reaction StepTypical Calculated ΔG≠ (kcal/mol) - Mononuclear rsc.orgTypical Calculated ΔG≠ (kcal/mol) - Binuclear rsc.org
C-N Bond Formation10-157-10

Note: The values presented are representative and can vary based on the specific ligands, substrates, and computational methods employed.

These theoretical insights are invaluable for optimizing reaction conditions, such as the choice of copper source, ligands, and solvents, to improve the efficiency of incorporating the this compound linker into more complex molecules.

Conformational Analysis of the Piperidine (B6355638) and Alkyne-Phenyl Linker

The three-dimensional structure of a linker molecule is critical for its function, particularly in the context of PROTACs where it must span a specific distance and adopt a suitable orientation to facilitate the formation of a stable ternary complex. Computational methods are employed to analyze the conformational landscape of this compound.

The N-Boc-protected piperidine ring is expected to predominantly adopt a chair conformation to minimize steric strain. nih.gov In this conformation, large substituents typically prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. For the 4-substituted piperidine ring in this compound, the ethynyl-phenyl-carboxyl group would reside in the equatorial position. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influences the ring's geometry and can affect the energy barrier for ring inversion. nih.gov

The alkyne-phenyl linker portion introduces rigidity to the molecule. The carbon-carbon triple bond is linear, and the phenyl ring is planar. Rotation is possible around the single bonds connecting the piperidine to the alkyne and the alkyne to the phenyl ring. Conformational analysis using molecular mechanics or DFT can map the potential energy surface as a function of the dihedral angles of these rotatable bonds, identifying low-energy conformers.

Structural UnitPredicted ConformationKey Dihedral Angles
N-Boc-Piperidine RingChair conformationC-C-C-C ring torsions
4-substituentEquatorial positionN-C4-Cα-Cβ
Alkyne-Phenyl LinkerLargely rigid and linearC4-Cα-Cβ-C(phenyl)

Understanding the conformational preferences of the linker is a crucial first step in the rational design of PROTACs, as it dictates the spatial arrangement of the two ends of the molecule. rsc.orgnih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry excels at predicting the reactivity and selectivity of chemical reactions. For this compound, the most significant reaction is the CuAAC. A key feature of this reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer over the 1,5-isomer.

DFT calculations have successfully explained this observed selectivity. By calculating the activation energies for the two possible pathways leading to the 1,4- and 1,5-regioisomers, studies have consistently found that the transition state for the formation of the 1,4-isomer is significantly lower in energy. nih.gov This energy difference, often several kcal/mol, is sufficient to make the formation of the 1,5-isomer kinetically unfavorable. researchgate.net

The prediction of reactivity can also be approached using frontier molecular orbital (FMO) theory. The energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can provide qualitative insights into their reactivity and the preferred regiochemistry of the cycloaddition.

Beyond the CuAAC reaction, computational models could also predict the reactivity of other functional groups in the molecule, such as the carboxylic acid (e.g., for amide bond formation) or potential sites of metabolic transformation, although such studies for this specific molecule are not widely reported.

Molecular Modeling in PROTAC Linker Design

The ultimate application of this compound is as a building block for PROTACs. medchemexpress.com Molecular modeling plays a pivotal role in the design and optimization of these complex heterobifunctional molecules. nih.gov The linker is not merely a spacer but a critical component that influences the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). arxiv.org

Once this compound is incorporated into a full PROTAC molecule, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed to:

Predict Ternary Complex Geometry: Docking algorithms can predict the possible binding modes of the PROTAC within the target protein and the E3 ligase, providing initial models of the ternary complex.

Assess Ternary Complex Stability: MD simulations can then be used to evaluate the stability of these docked poses over time. A stable complex, characterized by persistent protein-protein and protein-PROTAC interactions, is thought to be a prerequisite for efficient protein degradation.

Optimize Linker Length and Composition: By modeling a series of PROTACs with varying linker lengths and compositions, researchers can computationally screen for linkers that promote favorable protein-protein interactions within the ternary complex. The rigid nature of the alkyne-phenyl unit within this linker provides a degree of structural pre-organization that can be advantageous. nih.gov

Evaluate Physicochemical Properties: Computational tools can also predict properties of the final PROTAC, such as solubility and cell permeability, which are influenced by the linker's characteristics.

Future Directions and Emerging Research Opportunities

Development of Novel Click Chemistry Variants for Boc-Pip-alkyne-Ph-COOH

The terminal alkyne in this compound is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction's efficiency and mild conditions have made it a standard method for conjugating molecules. Future research, however, is moving towards developing novel click chemistry variants to overcome the limitations of traditional CuAAC, such as copper cytotoxicity, and to provide alternative reactivity profiles.

One major area of development is the use of strain-promoted azide-alkyne cycloaddition (SPAAC) . This copper-free click reaction utilizes strained cyclooctyne (B158145) derivatives (e.g., DBCO or BCN) instead of a terminal alkyne. While this compound itself is not used in SPAAC, research is focused on developing derivatives where the terminal alkyne is replaced by a strained alkyne, enabling copper-free conjugation in sensitive biological systems.

Another promising variant is the photo-click 1,3-dipolar cycloaddition . These reactions are initiated by light, offering precise spatial and temporal control over the ligation process. nih.gov Developing variants of this compound that can participate in such photo-inducible reactions would enable the creation of molecules that can be activated at specific sites within a biological system.

Furthermore, research into new catalytic systems for the CuAAC reaction itself is ongoing. This includes the development of more efficient copper ligands that can accelerate the reaction rate, reduce the required copper concentration, and improve biocompatibility, thereby expanding the applicability of alkyne-bearing molecules like this compound in living systems. nih.gov

Table 1: Comparison of Click Chemistry Variants Applicable to Alkyne-Containing Compounds
Reaction TypeKey FeatureCatalyst/PromoterRelevance for this compound
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency and regioselectivity. Copper(I)Standard application for the terminal alkyne. medchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, bioorthogonal. Ring strain (e.g., in DBCO)Requires derivatization to a strained alkyne.
Photo-Click CycloadditionsLight-inducible, spatiotemporal control. nih.govUV/Visible LightPotential future application for advanced probes.

Integration into Automated Synthesis Platforms

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms, which are revolutionizing drug discovery by accelerating the creation and screening of compound libraries. portlandpress.com The synthesis of PROTACs, for instance, can be challenging and time-consuming. ethz.chrsc.org Automation addresses this bottleneck. ethz.ch

Platforms such as the Auto-RapTAC have been developed to streamline the synthesis of PROTACs by integrating lab automation with click chemistry and building-block libraries. acs.orgnih.gov In such a system, this compound would serve as a key building block in a pre-packaged reagent capsule or plate. ethz.chrsc.org The automated synthesizer would perform the coupling reactions—for example, an amide bond formation using the carboxylic acid end and a subsequent click reaction using the alkyne end—without manual intervention. acs.org

This automated approach offers several advantages:

Speed: Rapidly generates diverse libraries of molecules by varying the other building blocks attached to the this compound scaffold. portlandpress.comacs.org

Reproducibility: Minimizes human error, ensuring consistent product quality.

Efficiency: Enables high-throughput synthesis and screening, accelerating the identification of lead compounds. portlandpress.com

The development of capsule-based automated synthesis, where all necessary reagents for a specific reaction are contained in a pre-packed cartridge, further simplifies the process. ethz.chethz.ch this compound can be readily incorporated into such capsules, making its use in complex syntheses accessible even to non-experts in organic chemistry. ethz.ch

Exploration in New Bioorthogonal Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.govcas.org The terminal alkyne of this compound is a bioorthogonal handle, making the compound a valuable tool for chemical biology. rsc.orgnih.gov While its use in PROTAC synthesis is a primary application, future research aims to leverage its bioorthogonal properties in novel contexts.

One emerging area is the development of in-cell click-formed proteolysis-targeting chimeras (CLIPTACs) . nih.gov This strategy involves assembling the final PROTAC molecule inside the target cell from two smaller, more cell-permeable precursors. medchemexpress.comnih.gov One precursor would contain an azide (B81097), and the other, an alkyne. A derivative of this compound could function as the alkyne-bearing piece, which, upon entering the cell, would "click" with its azide-containing partner to form the active PROTAC. nih.gov

Other potential bioorthogonal applications include:

Target Identification and Visualization: By attaching a fluorescent dye or affinity tag to this compound via its carboxylic acid, the resulting probe could be used to label and visualize binding partners in cells.

Tumor-Targeted Drug Delivery: The compound could serve as a linker to conjugate a targeting moiety (like an antibody) to a cytotoxic drug via click chemistry, concentrating the therapeutic agent at the tumor site. nih.gov

Glycan Labeling: The alkyne group can be used to tag metabolically incorporated azide-modified sugars, allowing for the study of glycan trafficking and function. mdpi.com

Table 2: Potential Bioorthogonal Applications
ApplicationDescriptionRole of this compound
CLIPTACsIn-cell assembly of PROTACs from two precursors via bioorthogonal reaction. nih.govServes as the alkyne-containing precursor.
Biomolecule LabelingAttaching probes (e.g., fluorophores) to biomolecules for imaging. researchgate.netActs as a linker to connect the probe to an azide-modified target.
Targeted Drug DeliveryConjugating drugs to targeting ligands. nih.govProvides the alkyne handle for click-based drug conjugation.

Expansion into Diverse Synthetic Methodologies

While click chemistry is the most common reaction involving the alkyne of this compound, this functional group is highly versatile and can participate in a wide range of other synthetic transformations. sigmaaldrich.com Future research will likely explore these alternative reactions to create novel molecular scaffolds and expand the compound's synthetic utility.

The terminal alkyne can be used in various cross-coupling reactions . For example, the Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, could be used to further functionalize the molecule. researchgate.net This allows for the construction of complex conjugated systems. Similarly, Cadiot–Chodkiewicz coupling can be used to couple the terminal alkyne with a 1-haloalkyne to form unsymmetrical diynes. acs.org

Other potential synthetic transformations include:

Cycloaddition Reactions: Beyond the [3+2] cycloaddition of click chemistry, the alkyne can participate in [2+2+2] cycloadditions to form substituted aromatic rings.

Alkyne Metathesis: This reaction allows for the scrambling of alkyne fragments, providing a route to novel macrocycles and polymers.

Functional Group Interconversion: The alkyne can be reduced to the corresponding alkene (cis or trans) or alkane, or hydrated to form a ketone, offering pathways to a different set of linker functionalities.

By exploring these diverse synthetic methodologies, chemists can unlock the full potential of this compound as a versatile building block, enabling the synthesis of molecules with novel architectures and functions for a wide range of applications in materials science and medicinal chemistry. acs.orgenamine.net

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